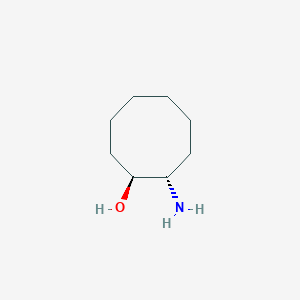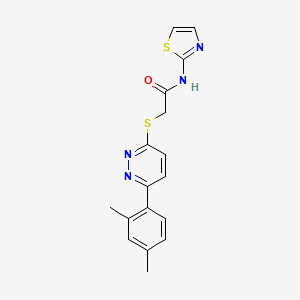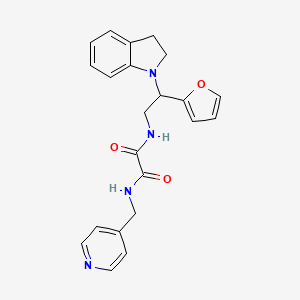![molecular formula C26H34N2O4 B2992415 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide CAS No. 921524-21-2](/img/structure/B2992415.png)
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C26H34N2O4 and its molecular weight is 438.568. The purity is usually 95%.
BenchChem offers high-quality N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Benzoxazepine Derivatives
The synthesis of benzoxazepine derivatives and structurally related compounds involves complex multi-step processes. For instance, the synthesis and structural analysis of various heterocyclic compounds, including benzoxazepine, have been explored to create compounds with potential therapeutic applications. Key studies have focused on the development of novel synthetic routes to access these complex structures, leveraging techniques such as microwave-assisted synthesis in aqueous media and intramolecular cyclization under free radical conditions to construct fused oxazapolycyclic skeletons with unique photophysical properties (Kendre, Landge, & Bhusare, 2015; Petrovskii et al., 2017).
Biological Evaluation and Applications
Several studies have examined the biological activities of benzoxazepine derivatives, investigating their antimicrobial, anti-inflammatory, and potential anticancer properties. These investigations often involve the synthesis of novel compounds followed by evaluations of their biological effects against various pathogens and in different biological assays. For instance, compounds with a benzoxazepine core have been evaluated for their fungicidal activity, showcasing moderate to high effectiveness against several phytopathogenic fungi, suggesting their utility in crop protection (Yang et al., 2017). Another study focused on the synthesis of isocyanide-based multicomponent reactions to create benzoxazepine derivatives, indicating a methodological advancement in the efficient synthesis of these compounds (Shaabani et al., 2010).
Potential Therapeutic Applications
Research into benzoxazepine derivatives extends into exploring their potential therapeutic applications, particularly in the areas of photodynamic therapy for cancer treatment and the development of new antidepressants. The synthesis of zinc phthalocyanine derivatives substituted with benzoxazepine groups has demonstrated significant potential in photodynamic therapy due to their photophysical properties, highlighting the role of these compounds in developing new cancer therapies (Pişkin, Canpolat, & Öztürk, 2020). Additionally, the design and synthesis of novel compounds with dual action at serotonin receptors and the serotonin transporter suggest the potential of benzoxazepine derivatives in the development of new antidepressant medications (Orus et al., 2002).
Propiedades
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O4/c1-18(2)14-15-28-22-16-20(9-12-23(22)32-17-26(3,4)25(28)30)27-24(29)13-8-19-6-10-21(31-5)11-7-19/h6-7,9-12,16,18H,8,13-15,17H2,1-5H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGRNXYAOFEBNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine](/img/structure/B2992333.png)

![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2992336.png)
![1-(4-fluorophenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2992338.png)


![Ethyl 3-{[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B2992342.png)

![N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2992345.png)
![2-[2-(Methoxycarbonyl)phenyl]acetic acid](/img/structure/B2992349.png)
![N-(4-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2992350.png)

![2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2992352.png)
